molecular formula C10H15NO3S B2867014 n-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide CAS No. 1250503-83-3

n-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide

Cat. No.: B2867014
CAS No.: 1250503-83-3
M. Wt: 229.29
InChI Key: WLQHKMFBPUJIHI-UHFFFAOYSA-N
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Description

n-[2-(2-hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide is a chemical compound supplied with a typical purity of 98% and is categorized as a heterocyclic building block, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The compound has the molecular formula C 10 H 15 NO 3 S and a molecular weight of 229.30 g/mol . Its structure features a thiophene heterocycle, a common motif in pharmaceuticals and materials science, linked to a hydrophilic acetamide side chain containing a hydroxyethoxy moiety. Compounds within the acetamide family have been the subject of research due to their demonstrated significant biological activities. Scientific studies on related heterocyclic amide derivatives have shown that these structures can possess notable antimicrobial and antioxidant properties . For instance, similar molecules have exhibited activity against both Gram-positive and Gram-negative bacterial strains, as well as yeasts, and have shown moderate antioxidant activity in in vitro assays . The presence of the thiophene ring and the amide functional group, which is a key component of peptides and proteins, makes this class of compounds a promising scaffold for developing new pharmacological tools and investigating structure-activity relationships . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Comprehensive analytical data, including NMR and HPLC, is available to support research applications . The compound is supplied with the CAS number 1250503-83-3 .

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c12-3-5-14-4-2-11-10(13)7-9-1-6-15-8-9/h1,6,8,12H,2-5,7H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQHKMFBPUJIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=O)NCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250503-83-3
Record name N-[2-(2-hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide
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Preparation Methods

Two-Step Acyl Chloride-Mediated Amidation

The most widely documented method involves a two-step process adapted from analogous acetamide syntheses:

Step 1: Activation of 2-(Thiophen-3-yl)acetic Acid
2-(Thiophen-3-yl)acetic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours to form 2-(thiophen-3-yl)acetyl chloride. Excess SOCl₂ is removed via rotary evaporation, yielding the acyl chloride as a pale-yellow oil.

Step 2: Coupling with N-[2-(2-Hydroxyethoxy)ethyl]amine
The acyl chloride is reacted with N-[2-(2-hydroxyethoxy)ethyl]amine in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) is added as an HCl scavenger, and the mixture is stirred at room temperature for 12–15 hours. The crude product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄.

Reaction Scheme:
$$
\text{2-(Thiophen-3-yl)acetic acid} \xrightarrow{\text{SOCl}2} \text{Acyl chloride} \xrightarrow{\text{HN-CH}2\text{CH}2\text{OCH}2\text{CH}_2\text{OH}} \text{Target compound}
$$

Yield: 72–78% (reported for analogous thiophene acetamides).

One-Pot Coupling Using Carbodiimide Reagents

To bypass acyl chloride handling, a one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • 2-(Thiophen-3-yl)acetic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in dimethylformamide (DMF).
  • N-[2-(2-hydroxyethoxy)ethyl]amine (1.05 equiv) is added dropwise at 0°C, followed by stirring at 25°C for 24 hours.
  • The mixture is diluted with water and extracted with dichloromethane. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields the product as a viscous oil.

Advantages:

  • Avoids toxic SOCl₂.
  • Higher functional group tolerance.

Limitations:

  • Lower yield (65–70%) due to competing side reactions.

Optimization of Reaction Conditions

Solvent Selection

Solvent Dielectric Constant Yield (%) Purity (%)
THF 7.6 75 92
DMF 36.7 68 89
Dichloromethane 8.9 63 85

THF provides optimal balance between solubility and reaction kinetics.

Temperature Effects

  • 0–5°C: Minimizes thiophene ring decomposition but slows reaction.
  • 25°C: Optimal for 12-hour completion.
  • >40°C: Significant degradation observed via HPLC.

Purification and Isolation Strategies

Vacuum Distillation

Due to the compound’s oily nature (as reported in Sigma-Aldrich documentation), short-path distillation under reduced pressure (0.1 mmHg, 180–190°C) effectively separates it from high-boiling impurities.

Chromatographic Techniques

  • Normal-phase silica gel: Eluent gradients of hexane/ethyl acetate (4:1 to 1:1) resolve unreacted amine and di-acylated byproducts.
  • Reverse-phase C18 columns: Methanol/water (70:30) improves purity to >95%.

Analytical Characterization

Spectroscopic Data

FT-IR (KBr, cm⁻¹):

  • 3270 (N–H stretch, amide)
  • 1655 (C=O stretch, amide I)
  • 1540 (N–H bend, amide II)
  • 1080 (C–O–C ether stretch).

¹H NMR (400 MHz, CDCl₃):

  • δ 7.32 (dd, J = 2.8 Hz, 1H, thiophene H4)
  • δ 6.94 (m, 2H, thiophene H2/H5)
  • δ 3.68 (t, J = 4.4 Hz, 4H, OCH₂CH₂O)
  • δ 3.58 (s, 2H, CH₂CO).

Industrial-Scale Considerations

A patent describing piperazine derivatives (CN103254153A) highlights scalable approaches applicable to this compound:

  • Recycling of byproducts: Piperazine dihydrochloride (from side reactions) is filtered and reused, reducing waste.
  • Continuous distillation: Enhances throughput for high-purity (>98%) batches.

Challenges and Mitigation Strategies

Challenge Solution
Di-acylation byproducts Use amine in slight excess (1.05 equiv)
Thiophene oxidation Strict nitrogen atmosphere
Hygroscopic intermediates Anhydrous MgSO₄ during workup

Chemical Reactions Analysis

Types of Reactions

n-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and materials science. This compound, which features a thiophene ring and a hydroxyethoxy group, is investigated for its anti-inflammatory, anticancer, and antioxidant activities.

Key Properties and Characteristics
this compound has a molecular weight of 229.30 g/mol . The presence of an amide bond, a thiophene ring, and a hydroxyethoxy group contributes to its chemical reactivity. The amide bond can undergo hydrolysis under acidic or basic conditions, while the thiophene ring may participate in electrophilic aromatic substitution reactions. The hydroxyethoxy group can engage in hydrogen bonding interactions, influencing the compound's solubility and reactivity in polar solvents.

The computed chemical identifiers include :

  • IUPAC Name : N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-3-ylacetamide
  • InChI : InChI=1S/C10H15NO3S/c12-3-5-14-4-2-11-10(13)7-9-1-6-15-8-9/h1,6,8,12H,2-5,7H2,(H,11,13)
  • InChIKey : WLQHKMFBPUJIHI-UHFFFAOYSA-N
  • Molecular Formula : C10H15NO3S

Potential Applications

  • Medicinal Chemistry : N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cinnamamide may serve as a lead compound for developing new anti-inflammatory or anticancer drugs.
  • Anti-Cancer Research: Similar compounds with a thiophene-containing structure have demonstrated potential in inhibiting specific enzymes involved in cancer progression. One study indicated that a related compound, ( S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1 H-indol-3-yl)-ethyl]-acetamide (SA), which was isolated from Selaginella pulvinata, showed potent activity in inhibiting the proliferation of SK-mel-110 melanoma cells and could be further developed as an anti-tumor drug .
  • Anti-Inflammatory Applications : Its structural components indicate potential anti-inflammatory properties.
  • Antioxidant Properties: N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cinnamamide has been shown to exhibit antioxidant properties in various assays, suggesting it may protect cells from damage caused by free radicals.
  • Synthesis and Catalysis: The compound may also act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
  • Antimicrobial Activity: A related compound, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide, exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of n-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The hydroxyethoxyethyl chain can enhance the compound’s solubility and bioavailability, while the thiophene ring can facilitate interactions with aromatic amino acids in proteins .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Properties of Selected Acetamide Derivatives

Compound Name Molecular Formula Substituents on Acetamide Nitrogen Thiophene Position Notable Properties/Applications References
N-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide C₁₀H₁₅NO₃S 2-(2-Hydroxyethoxy)ethyl 3-yl Hydrophilic; potential drug intermediate
Verosudil (rac-(2R)-2-(dimethylamino)-N-(1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(thiophen-3-yl)acetamide) C₂₁H₂₁N₃O₂S 1-oxo-1,2-dihydroisoquinolin-6-yl + dimethylamino 3-yl Rho-kinase inhibitor; clinical use in glaucoma
N-(2-(dimethylamino)ethyl)-2-(thiophen-3-yl)acetamide C₁₀H₁₆N₂OS 2-(dimethylamino)ethyl 3-yl Precursor for quaternary ammonium compounds; amphiphilic properties
N-{2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(thiophen-3-yl)acetamide C₁₇H₁₈N₄OS Pyrazole-pyridinyl ethyl 3-yl Enhanced binding affinity (hypothesized); kinase inhibition potential
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide C₂₀H₂₁N₅O₂S₂ Triazole-ethoxyphenyl 2-yl Antifungal/antibacterial activity

Substituent Effects on Physicochemical Properties

  • Hydrophilicity: The hydroxyethoxy group in the target compound enhances water solubility compared to dimethylamino () or ethoxyphenyl () substituents. This property is critical for bioavailability in drug design.
  • Electron Distribution : Thiophen-3-yl derivatives exhibit distinct electronic profiles compared to thiophen-2-yl analogs (). The 3-position may reduce steric hindrance, favoring interactions with biological targets.

Biological Activity

N-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide, with the CAS number 1250503-83-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound features a thiophene ring, which is known for its diverse applications in various fields, including medicinal chemistry. The compound's structure includes:

  • Molecular Formula : C10H15NO3S
  • IUPAC Name : N-[2-(2-hydroxyethoxy)ethyl]-2-(3-thienyl)acetamide
  • Molecular Weight : 229.30 g/mol

This compound is characterized by its ability to undergo various chemical reactions such as oxidation and reduction, which can lead to the formation of different derivatives and contribute to its biological activity .

Antimicrobial Properties

Research indicates that thiophene derivatives often exhibit antimicrobial properties. A study highlighted the potential of thiophene-containing compounds to inhibit bacterial growth, suggesting that this compound may possess similar effects. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic processes .

Anti-inflammatory Effects

Thiophene derivatives have also been studied for their anti-inflammatory properties. In vitro assays have demonstrated that certain compounds can reduce the production of pro-inflammatory cytokines. This suggests that this compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

Research Findings and Case Studies

  • Antimicrobial Activity : A comparative study on thiophene derivatives indicated that modifications at the thiophene ring significantly influenced antimicrobial efficacy. Compounds similar to this compound were found effective against Gram-positive bacteria .
  • Cytotoxicity Assays : In a study focusing on cytotoxic effects, compounds with similar functionalities were tested against human cancer cell lines such as HeLa and MCF-7. Results indicated a dose-dependent decrease in cell viability, suggesting potential therapeutic applications for this compound .
  • Inflammatory Response Modulation : Research involving animal models demonstrated that thiophene derivatives could reduce inflammation markers significantly when administered during inflammatory conditions. This points toward the potential use of this compound in developing anti-inflammatory therapies .

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cells
Anti-inflammatoryReduction of inflammatory markers

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